![molecular formula C14H15Cl2N3O B2925046 propyl N-(2,4-dichlorophenyl)-1-methyl-1H-imidazole-5-carboximidoate CAS No. 105371-54-8](/img/structure/B2925046.png)
propyl N-(2,4-dichlorophenyl)-1-methyl-1H-imidazole-5-carboximidoate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Acid Extraction
The compound has been used in the extraction of hydrochloric and nitric acid . The extraction process proceeds with the formation of monosolvates and is an exothermic process . This application is significant in the field of chemistry where acid extraction is a common procedure.
Copper (II) Extraction
Another significant application of the compound is in the extraction of Copper (II) from hydrochloric acid solutions . It has been shown that copper (II) is most efficiently extracted with this reagent from 3–5 M HCl solutions . This application is particularly useful in metallurgy and mineral processing industries.
Selective Separation
The compound can be used for the selective separation of copper (II) from nickel (II) and cobalt (II) at aqueous acidities of up to 4 mol/L HCl . This is particularly useful in the purification of metals and in the recycling of electronic waste.
Bioisostere Generation
The compound has been used in the generation of structurally diverse bioisosteres . Bioisosteres are compounds that have similar physical or chemical properties and can be used to systematically modify the structure of drug molecules to optimize their properties .
Drug Development
Due to its bioisosteric properties, the compound can be used in drug development . It can be used to modify the structure of drug molecules to improve their efficacy, reduce side effects, and improve their physicochemical properties .
Mechanism of Action
Target of Action
Similar compounds such as propiconazole, a triazole fungicide, are known to inhibit the 14-alpha demethylase enzyme . This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function . This inhibition disrupts the synthesis of ergosterol, leading to impaired growth and proliferation of the fungus .
Biochemical Pathways
The compound’s action affects the ergosterol biosynthesis pathway. By inhibiting the 14-alpha demethylase enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing instability and increased permeability of the fungal cell membrane .
Pharmacokinetics
Similar compounds like propiconazole are known to be systemic fungicides , suggesting that they can be absorbed and distributed throughout the organism to exert their effects. The metabolism and excretion of these compounds can vary depending on several factors, including the organism’s physiology and the compound’s chemical structure.
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth and proliferation. By disrupting ergosterol synthesis, the compound causes detrimental changes to the fungal cell membrane that can lead to cell death .
Safety and Hazards
properties
IUPAC Name |
propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVMPRBKHEJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl N-(2,4-dichlorophenyl)-1-methyl-1H-imidazole-5-carboximidoate |
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